Product packaging for Boc-Pen(pMeBzl)-OH.DCHA(Cat. No.:CAS No. 198474-61-2)

Boc-Pen(pMeBzl)-OH.DCHA

Cat. No.: B613661
CAS No.: 198474-61-2
M. Wt: 353,48*181,32 g/mole
InChI Key: XIWRVVSYJKYAIZ-PFEQFJNWSA-N
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Description

Overview of Protected Amino Acid Derivatives in Modern Organic and Peptide Chemistry

In the intricate field of chemical synthesis, particularly in the creation of peptides and other complex organic molecules, the use of protected amino acid derivatives is fundamental. Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group and a carboxyl group. During a chemical synthesis, it is often necessary to selectively react one group while preventing the other from participating in the reaction. This is achieved through the use of "protecting groups," which temporarily block a reactive site.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. organic-chemistry.orgmasterorganicchemistry.com Its popularity stems from its stability under a variety of reaction conditions and the relative ease with which it can be removed when no longer needed, typically under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The use of such protecting groups allows for the stepwise and controlled assembly of amino acids into a desired sequence, which is the essence of peptide synthesis. rsc.orgnih.gov This strategy, known as an orthogonal protection strategy, is crucial for the efficient synthesis of complex molecules. organic-chemistry.org

Significance of Penicillamine (B1679230) Derivatives in Advanced Synthetic Methodologies

Penicillamine, a derivative of the amino acid valine, is characterized by the presence of a thiol group. This sulfur-containing functional group imparts unique chemical properties to the molecule, making its derivatives valuable in various synthetic contexts. pillbuys.com The thiol group can be a site for specific chemical modifications, and its presence can influence the three-dimensional structure of peptides and proteins into which it is incorporated.

The synthesis of penicillamine derivatives often involves protecting its reactive amino and thiol groups to allow for selective reactions. google.comtandfonline.com These derivatives serve as important intermediates in the preparation of more complex molecules. The ability to introduce a penicillamine residue into a peptide chain opens up possibilities for creating molecules with specific biological activities or structural features. For instance, the thiol group can participate in the formation of disulfide bridges, which are critical for the stability and function of many proteins and peptides. tandfonline.com

Contextualization of Boc-Pen(pMeBzl)-OH.DCHA as a Key Building Block for Research Applications

This compound is a specific, doubly protected derivative of D-penicillamine. chemimpex.comp3bio.com In this compound, the amino group is protected by a Boc group, and the thiol group is protected by a para-methylbenzyl (pMeBzl) group. The carboxylic acid functionality is present as a salt with dicyclohexylamine (B1670486) (DCHA). This formulation enhances the compound's stability and handling properties. chemimpex.com

The presence of these specific protecting groups makes this compound a versatile building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. chemimpex.com The Boc group allows for controlled N-terminal elongation of a peptide chain, while the pMeBzl group provides stable protection for the thiol group, which can be selectively removed at a later stage of the synthesis. This allows for the specific introduction of a penicillamine residue at a desired position within a peptide sequence, enabling the synthesis of complex peptide structures for various research applications, including the development of novel therapeutic agents. chemimpex.comguidechem.com

Below are the key chemical identifiers and properties of this compound:

PropertyValue
Synonyms Boc-D-Pen(pMeBzl)-OH·DCHA, Boc-β,β-dimethyl-D-Cys(pMeBzl)-OH·DCHA, (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid;dicyclohexylamine
CAS Number 198470-36-9, 198474-61-2
Molecular Formula C18H27NO4S·C12H23N, C30H50N2O4S
Molecular Weight 534.7 g/mol , 534.79 g/mol
Purity ≥98%
Storage Conditions 0-8°C

Note: Variations in CAS number, molecular formula, and molecular weight can be attributed to the specific isomer (D/L) and whether it is the DCHA salt. chemimpex.comnbinno.combiocrick.comcreative-peptides.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50N2O4S B613661 Boc-Pen(pMeBzl)-OH.DCHA CAS No. 198474-61-2

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673982
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198474-61-2
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control of Boc Pen Pmebzl Oh.dcha

Strategies for Penicillamine (B1679230) Derivatization and Protection

Penicillamine, a derivative of the amino acid valine, contains three key functional groups: a carboxylic acid, an amine, and a thiol. To facilitate its use in peptide synthesis, the amine and thiol groups must be protected to prevent unwanted side reactions. smolecule.com This is typically achieved through the sequential or simultaneous introduction of protecting groups. vulcanchem.com

The thiol group of penicillamine is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds. peptide.com To prevent this, a protecting group is installed. The para-methylbenzyl (pMeBzl) group is a common choice for thiol protection in Boc-based peptide synthesis. peptide.com This protection is typically achieved by reacting the penicillamine with 4-methylbenzyl chloride (pMeBzl-Cl) in the presence of a base, such as triethylamine, under anhydrous conditions. vulcanchem.com The pMeBzl group provides robust stability for the thiol moiety against oxidation and is resistant to the acidic conditions used for Boc group removal. vulcanchem.com Its removal is generally accomplished using strong acids like hydrofluoric acid (HF). vulcanchem.com

The α-amino group of penicillamine is protected to control peptide bond formation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under specific conditions. smolecule.comcymitquimica.com The introduction of the Boc group is typically performed by reacting penicillamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a basic aqueous/organic biphasic system, for instance, a mixture of dioxane and water at a pH of 9–10. vulcanchem.com This method offers regioselective protection of the amino group. core.ac.uk The Boc group is stable under many reaction conditions but can be selectively cleaved with mild acids, such as trifluoroacetic acid (TFA), leaving other protecting groups like pMeBzl intact. vulcanchem.com

Selective Thiol Protection via para-Methylbenzyl (pMeBzl) Group Introduction

Formation and Utility of the Dicyclohexylamine (B1670486) (DCHA) Salt

Many N-protected amino acids, including Boc-Pen(pMeBzl)-OH, are often isolated and stored as their dicyclohexylamine (DCHA) salts. bachem.combachem.com This practice offers several advantages in terms of stability, handling, and purification. bachem.combachem.com

The formation of the DCHA salt is an acid-base reaction. vulcanchem.com The carboxylic acid group of the Boc-protected penicillamine derivative protonates the basic nitrogen atom of dicyclohexylamine. smolecule.com This results in the formation of an ionic bond between the carboxylate anion and the dicyclohexylammonium (B1228976) cation. smolecule.com Dicyclohexylamine is a suitable salt-forming agent due to its basicity (pKa around 11.0) and the steric bulk provided by its two cyclohexyl groups, which can aid in the formation of a stable, crystalline solid. vulcanchem.comsmolecule.com

The DCHA salt of Boc-Pen(pMeBzl)-OH is typically formed by reacting the free acid with dicyclohexylamine in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758). vulcanchem.com The resulting salt often precipitates from the solution and can be isolated by filtration. However, the formation of high-viscosity oils instead of crystalline solids can sometimes complicate isolation. almacgroup.com To overcome this, solvent optimization is key. For instance, the use of methanol/water mixtures or the addition of isopropanol (B130326) (IPA) can improve solubility and facilitate crystallization, leading to a solid product that is easier to handle and purify. Before its use in peptide synthesis, the free acid must be liberated from the DCHA salt. bachem.compeptide.com This is typically achieved by suspending the salt in a solvent like ethyl acetate and treating it with an aqueous acid solution, such as 10% phosphoric acid, until the pH of the aqueous layer is acidic. bachem.com

Mechanistic Aspects of Dicyclohexylamine Salt Formation

Control of Stereochemistry and Enantiomeric Purity in Synthesis

Penicillamine possesses a chiral center at its α-carbon, meaning it can exist as two enantiomers, D- and L-penicillamine. sci-hub.se Maintaining the stereochemical integrity of the desired enantiomer throughout the synthetic process is paramount, as the biological activity of peptides is highly dependent on their stereochemistry.

The synthesis of enantiomerically pure penicillamine derivatives often starts from an enantiomerically pure starting material, such as D-penicillamine. scielo.br The subsequent protection steps are designed to be mild and avoid conditions that could lead to racemization. wiley-vch.de The stereochemical configuration of the final product is confirmed using analytical techniques such as optical rotation measurements. chemimpex.com The synthesis of specific stereoisomers, such as those with a defined configuration at the α-carbon, is crucial for producing peptides with predictable structures and functions. scielo.br

Diastereoselective Synthetic Pathways

The synthesis of Boc-Pen(pMeBzl)-OH.DCHA typically begins with the enantiomerically pure starting material, D-penicillamine. This approach ensures that the inherent chirality of the penicillamine backbone is preserved throughout the synthetic sequence. The process involves the sequential protection of the functional groups of D-penicillamine. First, the amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O). vulcanchem.com Subsequently, the thiol group is protected via treatment with 4-methylbenzyl chloride (pMeBzl-Cl). vulcanchem.com The final step is the formation of a salt with dicyclohexylamine (DCHA) to enhance the compound's stability and solubility for applications like solid-phase peptide synthesis (SPPS). vulcanchem.com

While the standard synthesis relies on a chirally pure starting block, diastereoselective reactions become crucial when constructing the penicillamine framework from achiral or racemic precursors. The condensation of penicillamine with achiral aldehydes, for instance, typically results in a mixture of cis and trans diastereoisomers of the corresponding 1,3-thiazolidine-4-carboxylic acids. scielo.br However, the stereochemical outcome can be controlled under specific reaction conditions.

Research has demonstrated that it is possible to achieve diastereoselectivity through mechanisms involving ring-opening and ring-closure of these thiazolidine (B150603) derivatives. scielo.br For example, the acylation of a diastereomeric mixture of 2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives can lead to a single, pure stereoisomer. scielo.br This control is based on whether the reaction is under kinetic or thermodynamic control. Milder conditions may favor the kinetically preferred product, while more stringent conditions (e.g., higher temperature) can lead to the thermodynamically more stable isomer. scielo.brscielo.br

One-pot protocols have also been developed for the stereoselective synthesis of complex chiral tricyclic systems derived from D-penicillamine. scielo.brscielo.br For instance, the reaction of D-penicillamine with succindialdehyde (generated in situ) yields a single stereoisomer of a tricyclic thiazolidine-ring fused system. scielo.br This stereoselectivity is rationalized by the formation of an intermediate iminium cation, followed by a diastereoselective intramolecular cyclization. scielo.brscielo.br These advanced methodologies highlight the potential for creating complex penicillamine derivatives with precise stereochemical control.

Reaction Type Reactants Key Feature Stereochemical Outcome
N-AcylationDiastereomeric mixture of 2-aryl-1,3-thiazolidine-4-carboxylic acids and acetic anhydrideReaction conditions (kinetic vs. thermodynamic control) determine the product. scielo.brSelective synthesis of pure N-acylthiazolidine stereoisomers. scielo.br
One-Pot Tricyclic SynthesisD-penicillamine and succindialdehydeIn situ generation of dialdehyde (B1249045) followed by a diastereoselective intramolecular cyclization. scielo.brFormation of a single stereoisomer ((2aR,4aS,6aS)-6,6-dimethyl-hexahydro-pyrrolo[1',2',5':3,4,5]thiazolo[3,4-c]oxazol-1-one). scielo.brscielo.br

Chiral Resolution Techniques for Penicillamine Derivatives

When D-penicillamine is not used as the starting material, a racemic mixture of penicillamine is often produced, which must be resolved into its separate enantiomers. This is a critical step, as the biological activity of penicillamine enantiomers differs significantly; D-penicillamine is a therapeutic agent, whereas L-penicillamine is toxic. wikipedia.org Several chiral resolution techniques are employed for penicillamine and its derivatives.

Classical Resolution via Diastereomeric Salt Formation

A common method involves the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Using Tartaric Acid: Racemic penicillamine can be resolved using D- or L-tartaric acid to selectively crystallize the desired enantiomer. rsc.org

Using Optically Active Bases: For derivatives like N-acyl or S-benzyl-D,L-penicillamine, optically active bases are effective. google.com A patented process describes the use of the D-(-)-threo or L-(+)-threo forms of 1-(p-nitrophenyl)-2-aminopropanediol-1,3 to separate the D and L isomers of penicillamine derivatives, respectively. google.com This method is noted as being more cost-effective than using agents like d-pseudoephedrine or alkaloids. google.com

Chromatographic Resolution

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of enantiomers. scilit.com

Chiral Stationary Phases (CSPs): Direct separation of penicillamine enantiomers can be achieved using HPLC columns that have a chiral selector incorporated into the stationary phase. For example, a chiral ligand-exchange chromatography stationary phase based on N,S-dioctyl-d-penicillamine has been used successfully. nih.gov Another option involves using a teicoplanin-based stationary phase, which has the advantage of being compatible with mass spectrometry detectors. nih.gov

Chiral Derivatization: An alternative HPLC method involves derivatizing the penicillamine enantiomers with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral stationary phase, like a C18 column. researchgate.net This method has been shown to achieve high resolution between the derivatized enantiomers. researchgate.net

Resolution Technique Resolving Agent / Method Target Molecule Key Advantage
Diastereomeric Salt FormationD- or L-Tartaric Acid rsc.orgRacemic Penicillamine rsc.orgStraightforward crystallization process. rsc.org
Diastereomeric Salt FormationD-(-)-threo-1-(p-nitrophenyl)-2-aminopropanediol-1,3 google.comN-acyl-D,L-penicillamine google.comCost-effective compared to other resolving bases. google.com
Chiral HPLC (Direct)N,S-dioctyl-d-penicillamine CSP nih.govCarnosine (as an example for amino acid derivatives) nih.govDirect separation without derivatization. nih.gov
Chiral HPLC (Direct)Teicoplanin-based CSP nih.govCarnosine (as an example for amino acid derivatives) nih.govCompatible with mass spectrometry. nih.gov
Chiral HPLC (Indirect)Marfey's reagent (derivatization) followed by C18 column separation researchgate.netPenicillamine enantiomers researchgate.netHigh resolution and sensitivity. researchgate.net

Advanced Applications in Peptide and Organic Synthesis Research

Integration of Boc-Pen(pMeBzl)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The use of this compound within this methodology offers distinct advantages, particularly in the context of Boc/Bzl chemistry, a classical SPPS strategy. vulcanchem.com The dicyclohexylamine (B1670486) (DCHA) salt form of this compound enhances its solubility in polar aprotic solvents like dimethylformamide (DMF), which is crucial for preventing aggregation during the coupling steps of SPPS, especially when synthesizing hydrophobic peptide sequences. vulcanchem.com

Coupling Chemistry and Efficiency in Peptide Elongation

The efficiency of peptide bond formation is paramount in SPPS to ensure high purity of the final product. The steric hindrance from the β,β-dimethyl groups of the penicillamine (B1679230) residue can influence coupling efficiency. However, standard coupling reagents used in SPPS are generally effective for incorporating Boc-Pen(pMeBzl)-OH. While specific quantitative data on the coupling efficiency of this compound is not extensively detailed in the provided search results, the successful synthesis of various peptides implies that efficient coupling is achievable with appropriate activation methods. For instance, the use of diisopropylcarbodiimide (DIPCDI) and N-hydroxybenzotriazole (HOBt) in DMF is a common and effective method for activating the carboxyl group for amide bond formation. nih.gov The choice of coupling reagents and reaction conditions can be optimized to overcome potential steric hindrance and ensure efficient peptide elongation.

Orthogonal Deprotection Strategies in Multistep Peptide Synthesis

A key advantage of this compound lies in the orthogonal nature of its protecting groups, which allows for their selective removal without affecting other protecting groups or the peptide-resin linkage. vulcanchem.compeptide.com This orthogonality is fundamental to the successful synthesis of complex peptides with specific modifications.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group. vulcanchem.com It is readily removed with moderately acidic solutions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a process that does not affect the more stable S-p-methylbenzyl (pMeBzl) protecting group. vulcanchem.compeptide.com The pMeBzl group, which protects the thiol side chain of the penicillamine residue, is stable under these acidic conditions. peptide.com It requires strong acids, such as hydrofluoric acid (HF), for its removal, which is typically performed at the final cleavage step of the peptide from the resin. vulcanchem.compeptide.com This differential stability allows for the selective deprotection of the N-terminal Boc group at each step of peptide elongation, leaving the thiol group protected until the final deprotection stage.

Protecting GroupRemoval ConditionsStability
Boc Trifluoroacetic acid (TFA) in CH₂Cl₂Acid-labile
pMeBzl Strong acids (e.g., HF)Stable to TFA

This table summarizes the orthogonal deprotection scheme for this compound.

The Boc/Bzl protection strategy, for which this compound is well-suited, is compatible with a variety of resin linkages commonly used in SPPS. The final cleavage of the peptide from the resin and the removal of the pMeBzl group are often performed concurrently using a strong acid like HF. vulcanchem.com Furthermore, this strategy is compatible with a wide range of other side-chain protecting groups used for other amino acids in the peptide sequence. For instance, benzyl (B1604629) (Bzl)-based protecting groups are frequently used for the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine, and are also removed during the final HF cleavage step. peptide.com This compatibility is crucial for the synthesis of peptides containing a diverse array of amino acids.

Acid-Labile Boc Group Removal in Conjunction with pMeBzl Stability

Contribution to Complex Peptide and Protein Architectures

The unique structural features of penicillamine, particularly its gem-dimethyl groups and the reactive thiol side chain, make this compound a valuable building block for constructing complex peptide and protein architectures.

Synthesis of Disulfide-Bridged Peptides and Peptidomimetics

The thiol side chain of the penicillamine residue is a key functional group for the formation of disulfide bridges. Following the assembly of the linear peptide chain and the removal of the pMeBzl protecting group, the free thiol can undergo oxidation to form a disulfide bond with another cysteine or penicillamine residue within the same peptide chain (intramolecular) or with another peptide chain (intermolecular). This cyclization is a critical step in the synthesis of many biologically active peptides and peptidomimetics, where the disulfide bridge often confers conformational rigidity and enhanced stability. The formation of disulfide-bridged peptides is a common strategy to mimic the structure of native proteins and to develop peptide-based therapeutics. google.com

Native Chemical Ligation (NCL) and Related Strategies Incorporating Thiol Derivatives

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. google.comnih.gov The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. The scope of NCL has been significantly broadened by the "ligation-desulfurization" strategy, which allows for ligation at amino acid sites other than cysteine. drugbank.comchemicalbook.com In this context, penicillamine (Pen), the core structure of Boc-Pen(pMeBzl)-OH, serves as a crucial thiol-containing surrogate for the amino acid valine. mdpi.com

The strategy involves incorporating an N-terminal penicillamine residue into one peptide fragment, which then reacts with a C-terminal thioester of a second fragment. mdpi.com Following the ligation step, which forms a native peptide bond, the penicillamine residue is desulfurized to yield the natural valine residue at the ligation site. acpjournals.org This approach expands the toolkit of chemical protein synthesis, as valine is a common but sterically hindered residue that can be challenging to incorporate via other methods.

However, the use of penicillamine in NCL is not without challenges. The thiol group in penicillamine is tertiary and sterically hindered by the adjacent gem-dimethyl groups. This steric bulk can significantly slow down the initial transthioesterification step of the NCL reaction compared to the primary thiol of cysteine. mdpi.com Research has shown that while ligation at penicillamine is feasible, the reaction rates can be prohibitively slow, particularly when the C-terminal acyl donor peptide is also sterically hindered (e.g., with a C-terminal threonine). mdpi.com

The reactivity in NCL is also governed by the concentration of the nucleophilic thiolate anion, which is dependent on the pH of the solution and the pKa of the thiol group. researchgate.netgoogle.com Studies on N-terminal cysteine and its analogues have revealed that multiple ionic species exist in solution, and the acidity of the thiol is a key factor. researchgate.netgoogle.com Penicillamine derivatives generally exhibit higher thiol pKa values compared to equivalent cysteine derivatives, which can be attributed to the electron-donating effect of the methyl groups destabilizing the thiolate anion. google.com This means that at a typical NCL reaction pH (around 7-8), the concentration of the reactive penicillamine thiolate may be lower than that of a corresponding cysteine, further contributing to slower ligation kinetics.

Table 1: Comparison of Thiol-Containing Amino Acids in NCL-Desulfurization Strategy
Thiol DerivativeTarget Residue after DesulfurizationKey Structural FeatureObserved Reactivity/Challenges in NCLReference
N-terminal CysteineAlaninePrimary β-thiolStandard for NCL; benchmark for reactivity. drugbank.com
N-terminal PenicillamineValineTertiary β-thiol (gem-dimethyl)Slower ligation rates due to steric hindrance; higher thiol pKa. Feasible but can be slow with hindered C-terminal residues. mdpi.comacpjournals.org
β-thiol PhenylalaninePhenylalanineSecondary β-thiolEnables ligation at Phe sites; reactivity is generally good. drugbank.com
β-thiol Aspartic AcidAspartic AcidSecondary β-thiolModel studies show high ligation yields under standard NCL conditions. chemicalbook.com

Role in Solution-Phase Organic Transformations Beyond Peptide Synthesis

While the primary and most documented application of this compound is in peptide synthesis, the core D-penicillamine structure is a valuable chiral building block in broader solution-phase organic transformations. vulcanchem.com Its utility extends to the synthesis of complex heterocyclic structures and as a precursor in industrial processes.

A significant application of D-penicillamine is in the synthesis of thiazolidine (B150603) derivatives. The condensation of D-penicillamine with aldehydes is a fundamental step in constructing the 1,3-thiazolidine ring, a core component of many biologically active molecules, including the penicillin antibiotic family. scielo.br These thiazolidine-4-carboxylic acids, derived from the chiral pool of D-penicillamine, are versatile intermediates for diastereoselective reactions, enabling the synthesis of complex chiral molecules. scielo.br

Furthermore, the industrial-scale synthesis of D-penicillamine itself involves key solution-phase organic transformations. The Asinger reaction is a notable example, where a multicomponent reaction between isobutyraldehyde, sulfur, and ammonia (B1221849) produces a 3-thiazoline intermediate. chemicalbook.comresearchgate.netwikipedia.org This intermediate is then converted through several steps, including hydrolysis, to yield D,L-penicillamine, which is subsequently resolved to obtain the desired D-enantiomer. google.com This process highlights the role of the penicillamine backbone in complex, industrially relevant organic synthesis.

Investigative Research and Emerging Areas for Boc Pen Pmebzl Oh.dcha

Development of Novel Peptide-Based Therapeutics and Bio-Probes

Structure-Activity Relationship (SAR) Studies Utilizing Penicillamine (B1679230) Substitutions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule correlate with its biological function. The use of Boc-Pen(pMeBzl)-OH allows for the precise substitution of cysteine or other residues with a β,β-dimethylcysteine moiety protected by a p-methylbenzyl group. This substitution serves multiple purposes in SAR studies.

Researchers can systematically replace amino acids in a peptide sequence with the Pen(pMeBzl) residue to probe the importance of steric bulk and conformational rigidity at that position. The gem-dimethyl groups on the β-carbon of penicillamine restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This conformational constraint can result in higher binding affinity and selectivity for a biological target.

For instance, in the development of protease inhibitors, introducing the Pen(pMeBzl) residue can provide insights into the size and nature of the enzyme's active site pocket. researchgate.net By comparing the activity of the modified peptide with the original, researchers can deduce whether the increased bulk and altered electronic properties of the S-p-methylbenzyl group enhance or diminish the inhibitory effect. researchgate.netnih.gov This systematic approach has been crucial in optimizing the potency and specificity of various peptide-based drug candidates. nih.govchemisgroup.us

Exploration in Metal Ion Chelation and Ligand Design Research

Penicillamine is a known chelating agent, capable of binding to various metal ions due to its amino and thiol functional groups. This property is exploited in designing ligands for applications such as treating heavy metal toxicity or creating biomimetic models of metalloenzymes. chemimpex.comscielo.org.za The derivative Boc-Pen(pMeBzl)-OH is particularly useful in this area of research. chemimpex.com

While the pMeBzl group protects the thiol during synthesis, its eventual removal yields a free thiol that, in conjunction with the adjacent amine, can form stable complexes with metal ions like copper and zinc. scielo.org.za Research has focused on designing peptide-based ligands that mimic the active sites of metalloenzymes, such as tyrosinase, which contains copper ions. scielo.org.za By incorporating Pen residues derived from Boc-Pen(pMeBzl)-OH into a peptide sequence, scientists can create a specific coordination environment for metal ions, allowing them to study the catalytic mechanisms of these enzymes or develop artificial enzymes with novel functions. scielo.org.za

Research Area Application of Boc-Pen(pMeBzl)-OH.DCHA Key Findings & Contributions
Peptide Therapeutics Incorporation into peptide sequences to enhance bioavailability. The hydrophobic pMeBzl group can improve cell membrane permeability. vulcanchem.com
SAR Studies Systematic substitution to probe conformational and steric effects. The gem-dimethyl group restricts backbone flexibility, aiding in the design of potent enzyme inhibitors. researchgate.net
Metal Chelation Precursor for synthesizing peptide-based metal-binding ligands. Used to create biomimetic models of metalloenzymes and agents for metal toxicity treatment. chemimpex.comscielo.org.za

Enzyme Interaction Studies and Probe Development

The unique structural features of the Pen(pMeBzl) residue make it a valuable component in the design of molecules for studying enzyme interactions. The thioether moiety within the protected residue can interact with enzyme active sites, and in some cases, the entire residue can act as part of an inhibitor. For example, peptides containing this residue have been investigated as inhibitors for metalloproteases, where the sulfur atom can chelate the zinc ion in the enzyme's active site, with some showing IC₅₀ values in the micromolar range. vulcanchem.com

Furthermore, the penicillamine structure can be incorporated into probes designed to react covalently with specific enzyme residues, such as the cysteine in the active site of proteases. After deprotection of the thiol, the residue can participate in disulfide exchange or other reactions, allowing for the labeling and identification of target enzymes.

Application in Bio-conjugation Chemistry and Functionalization

Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule. Boc-Pen(pMeBzl)-OH serves as a useful tool in this field. chemimpex.com After its incorporation into a peptide and subsequent deprotection of the thiol group, the penicillamine residue provides a reactive handle for site-specific modification.

This free thiol is a nucleophile that can react with various electrophilic groups, such as maleimides or haloacetamides, to attach other molecules like fluorescent dyes, imaging agents, or drug payloads. chemimpex.com This strategy is central to creating antibody-drug conjugates (ADCs) and other targeted therapeutics. The stability of the pMeBzl protecting group under standard peptide synthesis conditions, followed by its clean removal, allows for precise control over where the conjugation occurs on the peptide. vulcanchem.com

Contributions to Chemical Protein Semisynthesis and Modification

Chemical protein semisynthesis aims to create large, modified proteins by ligating smaller, synthetically produced peptide fragments. This approach allows for the introduction of non-natural amino acids, post-translational modifications, or labels at specific sites within a protein.

The use of Boc-Pen(pMeBzl)-OH is relevant to techniques like Native Chemical Ligation (NCL). In NCL, a peptide with a C-terminal thioester reacts with another peptide that has an N-terminal cysteine residue. While cysteine is the natural amino acid for this reaction, penicillamine can also be used. By incorporating a Pen(pMeBzl) residue at the N-terminus of a synthetic peptide fragment, researchers can, after deprotection, ligate it to another fragment. The bulky nature of the penicillamine residue can influence the efficiency and kinetics of the ligation reaction, providing another tool for protein engineers to explore.

Advancements in Amino Acid Derivatization Methodologies for Analytical and Synthetic Purposes

The analysis of amino acids often requires derivatization to make them detectable by techniques like HPLC with fluorescence or UV detection. hitachi-hightech.comnih.gov While Boc-Pen(pMeBzl)-OH is primarily a building block, the chemistry involved in its protection and deprotection contributes to the broader field of amino acid derivatization.

The methodologies for protecting the thiol group of cysteine and its derivatives, such as penicillamine, are constantly being refined. The pMeBzl group is an example of an acid-labile protecting group that is stable to the basic conditions used for Fmoc-based peptide synthesis, making it part of an orthogonal protection strategy. vulcanchem.com Research into the cleavage conditions for groups like pMeBzl, typically involving strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), helps to expand the toolkit available for complex synthetic projects. These studies ensure that the desired modifications can be made without unintentionally altering other parts of the molecule, which is crucial for both synthetic and analytical applications. vulcanchem.com

Compound Name Chemical Formula (Free Acid) Key Role/Function
Boc-Pen(pMeBzl)-OH C₁₈H₂₇NO₄S Protected amino acid building block. chemimpex.com
Dicyclohexylamine (B1670486) (DCHA) C₁₂H₂₃N Forms a salt to improve solubility and stability. vulcanchem.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) C₁₀H₁₈O₅ Reagent for protecting the α-amino group. vulcanchem.com
4-Methylbenzyl chloride (pMeBzl-Cl) C₈H₉Cl Reagent for protecting the thiol group. vulcanchem.com
Trifluoroacetic acid (TFA) C₂HF₃O₂ Reagent for removing the Boc protecting group. vulcanchem.com
Hydrofluoric acid (HF) HF Strong acid reagent for removing the pMeBzl protecting group. vulcanchem.com
Penicillamine C₅H₁₁NO₂S The core amino acid structure.
Cysteine C₃H₇NO₂S Natural amino acid often compared to or replaced by penicillamine.

Analytical Methodologies for Research Purity and Structural Elucidation

Advanced Spectroscopic Characterization Techniques for Boc-Pen(pMeBzl)-OH.DCHA Research

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering insights into its molecular framework and the successful installation of the protecting groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR analysis, typically conducted in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum reveals characteristic signals that confirm the presence of all key structural motifs. For instance, the tert-butoxycarbonyl (Boc) protecting group exhibits a distinctive singlet for its nine equivalent protons, commonly observed around δ 1.38 ppm. vulcanchem.com The para-methylbenzyl (pMeBzl) group is identified by a singlet for the methyl protons at approximately δ 2.28 ppm and signals in the aromatic region for the benzyl (B1604629) ring protons. vulcanchem.com The protons of the dicyclohexylamine (B1670486) (DCHA) salt are also readily identifiable in the spectrum. The presence and correct integration of these signals provide strong evidence for the compound's identity.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule, from the penicillamine (B1679230) backbone to the Boc, pMeBzl, and DCHA moieties, gives rise to a distinct signal, allowing for a full structural assignment and confirmation. While specific literature values for this compound are not extensively published, the expected chemical shifts can be reliably predicted based on data from structurally similar protected amino acids. chemicalbook.comacgpubs.org

Proton (¹H) Typical Chemical Shift (δ) in DMSO-d₆
Boc group (9H, singlet)~ 1.38 ppm vulcanchem.com
pMeBzl group (CH₃, 3H, singlet)~ 2.28 ppm vulcanchem.com
pMeBzl group (aromatic, 4H, multiplet)~ 7.0-7.3 ppm
Penicillamine (gem-dimethyl, 6H, singlets)Variable
Penicillamine (α-CH, 1H, multiplet)Variable
DCHA (protons)Variable
Carbon (¹³C) Typical Chemical Shift (δ) Range
Boc (quaternary C)~ 78-80 ppm
Boc (CH₃)~ 28 ppm
pMeBzl (CH₃)~ 20-21 ppm
pMeBzl (aromatic C)~ 128-140 ppm
Penicillamine (C=O)~ 170-175 ppm
Penicillamine (α-C)~ 55-60 ppm
DCHA (CH)~ 50-55 ppm

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining further structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

For the DCHA salt of Boc-Pen(pMeBzl)-OH, the expected molecular weight is 534.79 g/mol . biocrick.com In practice, ESI-MS analysis often shows the ion corresponding to the free acid, Boc-Pen(pMeBzl)-OH, which has a molecular weight of 353.48 g/mol . This is due to the dissociation of the DCHA salt in the ESI source. The detection of the protonated molecular ion [M+H]⁺ for the free acid at m/z 354.5 is a key indicator of the correct product. vulcanchem.com

Ion m/z (calculated) Analytical Significance
[Boc-Pen(pMeBzl)-OH + H]⁺354.5Confirms molecular weight of the free acid. vulcanchem.com
[this compound + H]⁺535.8Confirms molecular weight of the DCHA salt.
[M+H - C₄H₈]⁺298.4Characteristic loss of isobutylene (B52900) from the Boc group. ucl.ac.be
[M+H - C₅H₈O₂]⁺254.4Characteristic loss of the entire Boc group (isobutylene + CO₂). ucl.ac.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

Chromatographic Approaches for Purity Profiling and Separation in Research

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential impurities or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC method is typically employed, using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. vulcanchem.com

A common mobile phase system consists of a gradient elution with water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. vulcanchem.com Detection is usually performed using a UV detector, typically at a wavelength of around 220 nm where the peptide bond and aromatic rings absorb. vulcanchem.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For research-grade material, a purity of >98% is often required. biocrick.com

Parameter Typical Conditions
Column Reversed-Phase C18
Mobile Phase Gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) vulcanchem.com
Flow Rate 1.0 mL/min
Detection UV at 220 nm vulcanchem.com
Purity Specification >98% biocrick.com

The stereochemical purity of this compound is crucial, as the presence of the incorrect enantiomer can have significant consequences in peptide synthesis and biological applications. Chiral chromatography is employed to separate and quantify the desired enantiomer from its mirror image.

While specific methods for this compound are not widely published, general strategies for the chiral separation of Boc-protected amino acids and penicillamine derivatives are well-established. rsc.orgphenomenex.com These methods often utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times.

For penicillamine enantiomers, ligand-exchange HPLC with a chiral stationary phase, such as one based on (D)-penicillamine, has been shown to be effective. phenomenex.com Another approach involves the use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, which are known for their broad applicability in separating chiral compounds, including protected amino acids. rsc.org The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The ability to resolve the enantiomers allows for the determination of the enantiomeric excess (e.e.) of the desired product.

Technique Chiral Stationary Phase (CSP) Example Typical Mobile Phase
Chiral HPLCPolysaccharide-based (e.g., CHIRALPAK® IC) rsc.orgHexane/Ethanol or similar
Ligand-Exchange HPLC(D)-penicillamine based (e.g., Chirex 3126) phenomenex.comAqueous buffer with a metal salt (e.g., CuSO₄) and an organic modifier

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

Other Advanced Analytical Techniques Employed in Characterization Research

In addition to the core techniques of NMR, MS, and HPLC, other analytical methods can be employed for a more specialized characterization of this compound and its derivatives. One such area of research involves the use of D-penicillamine-functionalized gold nanoparticles for the colorimetric detection of metal ions. rsc.org While not a direct analysis of the protected amino acid itself, this demonstrates an application where the unique properties of the penicillamine moiety are harnessed. Such sensor systems are often characterized by UV-Vis spectroscopy to monitor changes in the surface plasmon resonance of the nanoparticles upon binding to an analyte, and by techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the functionalization of the nanoparticles. rsc.org These advanced applications underscore the importance of the penicillamine structure in broader analytical research.

Conclusion and Future Research Trajectories

Synopsis of Academic Research Progress Involving Boc-Pen(pMeBzl)-OH.DCHA

This compound, a protected derivative of D-penicillamine, has established itself as a valuable reagent in the field of peptide chemistry. chemimpex.com Its utility primarily stems from the orthogonal protection strategy it offers. The tert-butyloxycarbonyl (Boc) group protects the α-amino group and can be selectively removed under acidic conditions, while the p-methylbenzyl (pMeBzl) group shields the thiol moiety and requires strong acids for cleavage. vulcanchem.com This differential stability allows for controlled, stepwise modifications during complex peptide synthesis. vulcanchem.com The dicyclohexylamine (B1670486) (DCHA) salt enhances the compound's solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS), a significant advantage for researchers. vulcanchem.com

Recent research has highlighted its application in the synthesis of constrained peptides. The introduction of the bulky penicillamine (B1679230) residue can induce specific conformations in peptide chains, which is crucial for studying structure-activity relationships. Furthermore, the thiol group of penicillamine, once deprotected, is instrumental in forming disulfide bridges, creating cyclic peptides with enhanced stability and biological activity.

Beyond peptide synthesis, studies have explored the potential of penicillamine derivatives in other areas. The parent molecule, D-penicillamine, is a known chelating agent for heavy metals like copper. acs.orgdrugbank.com This property has prompted investigations into the use of its derivatives in the development of novel therapeutics for metal toxicity disorders. chemimpex.com Additionally, the antioxidant properties of the thiol group have led to preliminary research into the potential of penicillamine derivatives in mitigating oxidative stress. chemimpex.comsmolecule.com

Interactive Table 1: Research Applications of this compound

Research Area Specific Application Key Findings/Advantages References
Peptide Synthesis Building block for solid-phase peptide synthesis (SPPS) Orthogonal protection scheme, enhanced solubility due to DCHA salt. vulcanchem.com vulcanchem.com
Medicinal Chemistry Development of constrained peptides and peptidomimetics Induces specific conformations, allows for disulfide bridge formation. nih.gov nih.gov
Medicinal Chemistry Development of chelating agents Potential for treating heavy metal poisoning. chemimpex.comacs.org chemimpex.comacs.org
Biochemistry Antioxidant studies Thiol group may scavenge reactive oxygen species. chemimpex.comsmolecule.com chemimpex.comsmolecule.com
Drug Development Synthesis of anti-cancer and anti-inflammatory agents Serves as an intermediate in the synthesis of novel pharmaceuticals. chemimpex.com chemimpex.com

Anticipated Future Directions in Penicillamine Derivative Chemistry and Applications

The unique structural features of penicillamine derivatives, such as the gem-dimethyl group adjacent to the thiol, will continue to drive innovation in several key areas.

Novel Peptide-Based Therapeutics: The development of peptides with improved pharmacological properties remains a significant goal. The incorporation of penicillamine and its derivatives can enhance resistance to enzymatic degradation and improve conformational stability. nih.gov Future research will likely focus on synthesizing analogs of bioactive peptides with penicillamine substitutions to create more potent and selective drugs. nih.gov This includes the development of non-opioid analgesics and agents targeting specific receptors implicated in various diseases. nih.gov

Advanced Drug Delivery Systems: The thiol group of deprotected penicillamine offers a reactive handle for bioconjugation. chemimpex.com This can be exploited to attach peptides or small molecules to larger carriers like nanoparticles or antibodies for targeted drug delivery. Future work may involve designing penicillamine-containing linkers that release their therapeutic payload under specific physiological conditions.

Hydrogen Sulfide (H₂S) Donors: There is growing interest in the therapeutic potential of hydrogen sulfide. Researchers are exploring the development of novel H₂S donor molecules, and penicillamine derivatives are being investigated as potential candidates for this purpose. researchgate.net

Asymmetric Catalysis: Ligands derived from amino acids have shown great promise in transition metal-catalyzed reactions. acs.org The chiral nature of penicillamine makes its derivatives attractive candidates for the development of new ligands for asymmetric synthesis, a cornerstone of modern organic chemistry. acs.org

Broader Implications for Peptide Science, Medicinal Chemistry, and Materials Science Research

The continued exploration of this compound and related penicillamine derivatives has far-reaching implications for multiple scientific disciplines.

Peptide Science: The ability to create conformationally constrained and stabilized peptides using penicillamine derivatives will continue to be a valuable tool for understanding protein-protein interactions and designing potent enzyme inhibitors. vulcanchem.com The development of more efficient methods for synthesizing complex peptides containing multiple disulfide bonds will also be a key area of advancement.

Medicinal Chemistry: The versatility of penicillamine derivatives as building blocks for a wide range of bioactive molecules will fuel drug discovery efforts. chemimpex.comchemimpex.com This includes the development of new treatments for cancer, autoimmune diseases, and neurological disorders. nih.govchemimpex.comrsc.org The unique properties of these compounds, such as their ability to chelate metals and act as antioxidants, open up new avenues for therapeutic intervention. chemimpex.comacs.orgsmolecule.com

Materials Science: The self-assembly properties of peptides and the reactive nature of thiols are being harnessed to create novel biomaterials. Penicillamine-containing peptides could be used to construct hydrogels, nanofibers, and other functional materials with applications in tissue engineering, biosensing, and nanotechnology. For instance, D-penicillamine has been used to create fluorescent carbon dots and to functionalize nanoparticles for various applications. miami.edubiointerfaceresearch.com

Q & A

Basic Research Questions

Q. How should Boc-Pen(pMeBzl)-OH.DCHA be stored and handled to ensure stability in peptide synthesis experiments?

  • Methodological Answer : Store at 2–8°C in airtight containers to prevent moisture absorption and oxidative degradation. For solubility, dissolve in DMSO or DMF (10 mM stock solutions) with brief sonication at 37°C. Avoid repeated freeze-thaw cycles; aliquot stock solutions and store at -20°C (1 month) or -80°C (6 months) .

Q. What spectroscopic techniques are recommended for characterizing this compound in synthetic workflows?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the tert-butoxycarbonyl (Boc) and p-methylbenzyl (pMeBzl) protective groups. Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight (534.8 g/mol ) and purity (>98%). FT-IR can validate sulfhydryl and carbonyl functional groups .

Q. How does the DCHA (dicyclohexylamine) counterion influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : DCHA enhances solubility in organic solvents (e.g., dichloromethane) and stabilizes the carboxylate intermediate during coupling reactions. Replace DCHA with HOBt/DIPCDI for acidic deprotection steps to avoid amine interference .

Advanced Research Questions

Q. What strategies mitigate racemization risks when using this compound in challenging peptide sequences (e.g., β-sheet-prone motifs)?

  • Methodological Answer : Optimize coupling times (<30 min) and use low-basicity activators (e.g., OxymaPure/COMU) at 0°C to suppress racemization. Monitor enantiomeric purity via chiral HPLC with a C18 column (ACN/water + 0.1% TFA gradient). Pre-activate the amino acid before resin addition .

Q. How can microfluidic dynamic combinatorial chemistry (DCC) platforms leverage this compound for enzyme inhibitor discovery?

  • Methodological Answer : Incorporate the compound into boronic ester-based DCC libraries to target serine proteases. Use microfluidic mixing (flow rates: 5–20 µL/min) to rapidly generate and screen combinatorial libraries. Validate hits via SPR or ITC for binding kinetics (Kd , IC₅₀ ) .

Q. What analytical approaches resolve contradictions in reported enzyme inhibition data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Compare assay conditions (pH, ionic strength, substrate concentration) across studies.
  • Step 2 : Replicate experiments using standardized protocols (e.g., fixed [ATP] in kinase assays).
  • Step 3 : Perform molecular docking (AutoDock Vina) to assess steric clashes from the pMeBzl group.
  • Step 4 : Validate with orthogonal techniques (e.g., X-ray crystallography of inhibitor-enzyme complexes) .

Methodological Considerations

  • Reproducibility : Document all synthetic steps (e.g., equivalents of coupling reagents, reaction times) to align with IUPAC guidelines .
  • Data Validation : Use ≥3 independent replicates for kinetic assays and report SEM/confidence intervals. Cross-reference with primary literature to resolve discrepancies .

For further experimental protocols or troubleshooting, consult peer-reviewed syntheses in Medicinal Chemistry Research or Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.